N-2-adamantyl-3-methoxy-2-naphthamide
Description
N-2-Adamantyl-3-methoxy-2-naphthamide is a naphthamide derivative characterized by a rigid adamantyl group (a bicyclic diamondoid structure) and a methoxy (-OCH₃) substituent at the 3-position of the naphthalene ring. The adamantyl group confers high lipophilicity and steric bulk, which may enhance membrane permeability and stability in biological systems, while the methoxy group modulates electronic properties .
Properties
IUPAC Name |
N-(2-adamantyl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-12-16-5-3-2-4-15(16)11-19(20)22(24)23-21-17-7-13-6-14(9-17)10-18(21)8-13/h2-5,11-14,17-18,21H,6-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYXQJKYPXUXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges : Adamantylamine’s low reactivity may necessitate coupling agents (e.g., DCC) for efficient amidation, contrasting with simpler amines in –4.
- Safety Profile : Unlike 2-chloro-N-(furan-methyl)acetamide (), the target compound lacks halogenated groups, reducing electrophilic toxicity risks .
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